molecular formula C14H14N4O2 B12716689 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- CAS No. 132560-06-6

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)-

Cat. No.: B12716689
CAS No.: 132560-06-6
M. Wt: 270.29 g/mol
InChI Key: ICAXBBVKDJEQCZ-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- is a chemical compound with a complex structure that belongs to the purine family

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves several steps and specific reaction conditions. One common synthetic route includes the use of reagents such as sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol. The reaction is further processed with various reagents like potassium carbonate in N,N-Dimethylformamide (DMF), lithium hydroxide in a methanol-water mixture, and sodium nitrite in 50% acetic acid at elevated temperatures .

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite in ammonium hydroxide, carbon disulfide in ethanol-water mixture, and iodine in potassium hydroxide-ethanol mixture. These reactions typically yield major products such as substituted purines and other derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets such as enzymes and receptors. It acts as a nonselective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This, in turn, affects various cellular processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- can be compared with similar compounds such as caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-) and theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-). While caffeine is known for its stimulant effects and widespread use in beverages, theobromine is primarily found in cocoa and chocolate products and has milder stimulant effects. The unique phenylethyl group in 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-phenylethyl)- distinguishes it from these compounds and contributes to its specific properties and applications .

Properties

CAS No.

132560-06-6

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

1-methyl-3-(2-phenylethyl)-7H-purine-2,6-dione

InChI

InChI=1S/C14H14N4O2/c1-17-13(19)11-12(16-9-15-11)18(14(17)20)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16)

InChI Key

ICAXBBVKDJEQCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCC3=CC=CC=C3

Origin of Product

United States

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